Sennoside D
Overview
Description
Sennoside D is a natural anthraquinone derivative and dimeric glycoside primarily found in the leaves of the Senna plant (Senna alexandrina Mill.) and Rhubarb (Rheum officinale Baill). It is one of the four main sennosides (A, B, C, and D) known for their potent laxative properties. This compound, like its counterparts, is used in traditional herbal medicine to treat constipation and other digestive issues .
Mechanism of Action
Target of Action
Sennoside D, like other sennosides, primarily targets the cells in the large intestine . It is metabolized by gut bacteria into the active metabolite rheinanthrone . Rheinanthrone appears to increase cyclooxygenase 2 (COX2) expression in macrophage cells , leading to an increase in prostaglandin E2 (PGE2) .
Mode of Action
This compound, as a part of the senna glycosides, works by irritating and stimulating intestinal cells . This action produces contractions in the intestines, leading to an increase in water influx to the intestines and promoting bowel movement . The active metabolite rheinanthrone is responsible for this stimulant laxative effect .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the stimulation of COX2 expression in macrophage cells . This leads to an increase in PGE2 , which plays a crucial role in the regulation of gastrointestinal motility and secretion. The enhanced peristalsis helps move stool more effectively, reducing constipation .
Pharmacokinetics
The pharmacokinetic properties of this compound are similar to those of other sennosides. It is taken orally or via the rectum . It typically begins working in minutes when given by rectum and within twelve hours when given orally . .
Result of Action
The primary result of this compound’s action is the relief of constipation . By stimulating intestinal cells and increasing water influx to the intestines, it promotes bowel movement . This makes it effective for short-term relief of constipation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, light intensity has been shown to affect the accumulation of sennosides in plants . Additionally, the composition of gut microbiota, which metabolizes this compound into its active form, can also influence its efficacy . Therefore, factors such as diet, which can alter gut microbiota, may potentially impact the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Sennoside D plays a significant role in biochemical reactions, particularly in the gastrointestinal tract. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with the enzyme β-glucosidase, which hydrolyzes this compound into its active metabolites, rhein anthrone and aloe-emodin . These metabolites then interact with the intestinal mucosa, stimulating peristalsis and promoting bowel movements. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2), thereby reducing inflammation .
Cellular Effects
This compound influences various cellular processes and functions. In the gastrointestinal tract, it stimulates the secretion of water and electrolytes into the lumen, leading to increased intestinal motility and bowel movements . This compound also affects cell signaling pathways, particularly those involved in inflammation and apoptosis. This compound has been shown to modulate the expression of genes related to these pathways, such as COX-2 and Bcl-2, thereby influencing cellular metabolism and promoting apoptosis in certain cell types . Furthermore, this compound exhibits antioxidant properties, protecting cells from oxidative stress and damage .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. Upon ingestion, this compound is metabolized by gut bacteria into its active metabolites, rhein anthrone and aloe-emodin . These metabolites bind to specific receptors on the intestinal mucosa, triggering a cascade of events that lead to increased fluid secretion and intestinal motility. Additionally, this compound inhibits the activity of COX-2, reducing the production of pro-inflammatory prostaglandins and alleviating inflammation . This compound also modulates the expression of genes involved in apoptosis, promoting cell death in certain cell types .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are influenced by various factors, including pH, temperature, and the presence of enzymes . In vitro studies have shown that this compound is relatively stable under acidic conditions but degrades rapidly in alkaline environments . Long-term exposure to this compound has been associated with changes in cellular function, such as altered gene expression and increased apoptosis . In vivo studies have demonstrated that the effects of this compound on intestinal motility and bowel movements are dose-dependent and diminish over time with repeated use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Acute toxicity studies have shown that this compound is only slightly toxic in rats and mice, with an LD50 value of approximately 5,000 mg/kg . Subacute and chronic studies have demonstrated that this compound is well-tolerated at doses up to 100 mg/kg, with no significant systemic toxicity . High doses of this compound can cause adverse effects, such as diarrhea, dehydration, and electrolyte imbalances . These effects are primarily due to the compound’s potent laxative properties and its ability to stimulate intestinal motility .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the gastrointestinal tract. Upon ingestion, it is hydrolyzed by β-glucosidase into its active metabolites, rhein anthrone and aloe-emodin . These metabolites undergo further metabolism in the liver, where they are conjugated with glucuronic acid and sulfate, facilitating their excretion via the urine . The metabolic pathways of this compound also involve interactions with various enzymes and cofactors, such as cytochrome P450 enzymes, which play a role in the oxidation and reduction of the compound . Additionally, this compound has been shown to affect metabolic flux and metabolite levels in the liver and intestines .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. After ingestion, it is absorbed in the small intestine and transported to the liver via the portal vein . In the liver, this compound undergoes metabolism and is then distributed to other tissues, including the kidneys and intestines . The transport of this compound within cells is facilitated by specific transporters and binding proteins, such as organic anion transporters and albumin . These interactions influence the localization and accumulation of this compound in different tissues, affecting its overall bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Studies have shown that this compound and its metabolites are primarily localized in the cytoplasm and nucleus of intestinal epithelial cells . This localization is facilitated by specific targeting signals and post-translational modifications, such as phosphorylation and glycosylation . The presence of this compound in the nucleus suggests that it may directly interact with nuclear receptors and transcription factors, modulating gene expression and cellular responses . Additionally, this compound has been observed to accumulate in lysosomes and mitochondria, where it may exert its effects on cellular metabolism and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sennoside D can be synthesized through the extraction of Senna leaves or Rhubarb roots. The process involves the following steps:
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction and purification processes. The plant material is processed in bulk, and the sennosides are isolated using solvent extraction followed by chromatographic purification. The final product is then dried and packaged for use in pharmaceutical formulations .
Chemical Reactions Analysis
Types of Reactions: Sennoside D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction of this compound leads to the formation of anthrone derivatives.
Hydrolysis: Hydrolysis of this compound results in the formation of aglycones and sugar moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Hydrolysis: Acidic or enzymatic hydrolysis is employed to break down this compound into its constituent parts.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Anthrone derivatives.
Hydrolysis: Aglycones and sugar moieties.
Scientific Research Applications
Sennoside D has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Sennoside D is one of the four main sennosides, with the others being Sennoside A, Sennoside B, and Sennoside C. While all sennosides share similar laxative properties, they differ in their chemical structures and potency:
Sennoside A: Known for its strong laxative effect and is the most studied among the sennosides.
Sennoside B: Similar to Sennoside A but slightly less potent.
Sennoside C: Less common and less potent compared to Sennoside A and B.
This compound is unique in its specific chemical structure, which contributes to its distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
(9R)-4-hydroxy-9-[(9S)-4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H40O19/c43-11-14-7-18-26(16-3-1-5-22(30(16)34(50)28(18)20(46)8-14)58-41-38(54)36(52)32(48)24(12-44)60-41)27-17-4-2-6-23(59-42-39(55)37(53)33(49)25(13-45)61-42)31(17)35(51)29-19(27)9-15(40(56)57)10-21(29)47/h1-10,24-27,32-33,36-39,41-49,52-55H,11-13H2,(H,56,57)/t24-,25-,26+,27-,32-,33-,36+,37+,38-,39-,41-,42-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWOUNNKSHIAFK-MIIKWYNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@H]2[C@@H]5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H40O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
848.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37271-17-3 | |
Record name | Sennoside D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037271173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 37271-17-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SENNOSIDE D | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/420RX05469 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the antimicrobial activity of Sennoside D?
A1: The research found that this compound, a compound isolated from the Cassia pumila plant, exhibited antimicrobial activity against Streptococcus pneumoniae with a minimum inhibitory concentration (MIC) of 140 µg/ml []. This suggests that this compound might interfere with the growth and survival of this particular bacterium.
Q2: Are there other sennosides with notable antimicrobial activity?
A2: Yes, the study also highlighted the antimicrobial activity of Sennoside B against Rhizoctonia bataticola, a fungal pathogen, with an MIC of 170 µg/ml []. This finding indicates that different sennosides may possess varying degrees of efficacy against different microbial species.
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